
Foslinanib sodium
Übersicht
Beschreibung
It contains a phenol-quinoline chemophore as the core structure, which is essential for its anti-neoplastic and anti-mutagenic properties . Foslinanib sodium has shown significant anti-cancer activity and is currently under investigation in clinical trials for its potential use in treating various cancers .
Vorbereitungsmethoden
Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Foslinanib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Target Identification
The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .
Efficacy in Cancer Types
This compound has shown promising results across various cancer cell lines:
- Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
- Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .
Clinical Trials
Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
Induces Apoptosis | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Halts progression at G2/M phase |
Inhibits Vasculogenic Mimicry | Prevents formation of tumor-associated blood vessels |
Targets TRAP1 | Reduces succinate levels and destabilizes HIF-1α |
Table 2: Efficacy Across Cancer Cell Lines
Cancer Type | Cell Line | GI50 (nM) | Mechanism of Action |
---|---|---|---|
Melanoma | C8161 | <100 | Induces apoptosis |
Colorectal Cancer | HCT-116 | <100 | Inhibits proliferation |
Breast Cancer | MDA-MB-231 | <100 | Cell cycle arrest |
Wirkmechanismus
The mechanism of action of foslinanib sodium involves targeting the TNF receptor-associated protein 1 (TRAP1). This interaction leads to the induction of mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry formation . The compound also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α . Additionally, loss-of-function mutations of STK11 and NF2 have been identified as potential biomarkers for this compound treatment .
Vergleich Mit ähnlichen Verbindungen
Foslinanib sodium is compared with other similar compounds, such as:
Other 2-phenyl-4-quinolone derivatives: These compounds share a similar core structure but may have different functional groups and biological activities.
This compound is unique due to its multiple mechanisms of action, including the inhibition of vasculogenic mimicry, which is associated with metastasis and drug-induced resistance in malignant tumors . This unique property positions this compound as a first-in-class drug with exceptional efficacy and fewer side effects compared to traditional chemotherapies .
Biologische Aktivität
Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.
Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .
Cellular Effects :
- Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
- Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
- Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .
NCI 60 Cancer Panel Screening
The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .
Case Studies
A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
- Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Halts progression at the G2/M phase |
Inhibition of Vasculogenic Mimicry | Prevents tumors from developing their own blood supply |
Target Protein | TRAP1 |
Active Metabolite | CVM-1125 |
Eigenschaften
CAS-Nummer |
1256037-58-7 |
---|---|
Molekularformel |
C16H11FNNa2O5P |
Molekulargewicht |
393.2177 |
IUPAC-Name |
sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES |
O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TRX818; TRX-818; TRX 818. TRX818 sodium; CVM1118; CVM1118; CVM-1118; Foslinanib sodium; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.